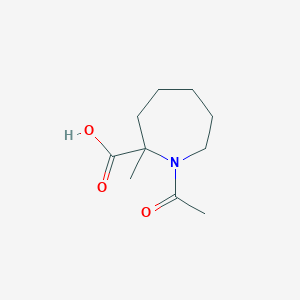
Dihydrochlorure de 2-((diméthylamino)méthyl)aniline
Vue d'ensemble
Description
2-((Dimethylamino)methyl)aniline dihydrochloride is a chemical compound with the CAS Number: 858846-63-6 . It has a molecular weight of 223.14 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2-((Dimethylamino)methyl)aniline dihydrochloride is 1S/C9H14N2.2ClH/c1-11(2)7-8-5-3-4-6-9(8)10;;/h3-6H,7,10H2,1-2H3;2*1H . This indicates that the compound consists of a dimethylamino group attached to a phenyl group.Chemical Reactions Analysis
While specific chemical reactions involving 2-((Dimethylamino)methyl)aniline dihydrochloride are not available, it’s known that similar compounds, such as N,N-Dimethylaniline, are involved in various organic reactions .Physical and Chemical Properties Analysis
2-((Dimethylamino)methyl)aniline dihydrochloride has a melting point of 200-205°C . The compound is a powder at room temperature .Applications De Recherche Scientifique
Synthèse de polymères et de copolymères
Dihydrochlorure de 2-((diméthylamino)méthyl)aniline: est utilisé dans la synthèse de divers polymères et copolymères. Sa structure lui permet d'agir comme un monomère qui peut être polymérisé pour former des chaînes polymériques. Par exemple, il peut être utilisé pour créer des copolymères amphiphiliques qui ont des applications dans les systèmes de délivrance de médicaments . Ces polymères peuvent former des micelles capables de transporter des agents thérapeutiques, tels que la quercétine, et l'ADN pour une administration ciblée vers les cellules cancéreuses, améliorant ainsi l'efficacité des traitements contre le cancer .
Systèmes de délivrance de médicaments
La capacité du composé à former des micelles cationiques le rend précieux dans le développement de systèmes de délivrance de médicaments. Ces micelles peuvent encapsuler des médicaments, les protégeant de la dégradation et les délivrant directement au site d'action. Cette administration ciblée peut réduire les effets secondaires et améliorer les résultats pour les patients .
Thérapie génique
Dans la recherche sur la thérapie génique, This compound peut être utilisé pour former des complexes avec l'ADN, facilitant la délivrance de matériel génétique dans les cellules. Ceci est crucial pour les traitements qui impliquent la modification d'informations génétiques pour guérir les maladies génétiques .
Recherche anticancéreuse
Le rôle du composé dans la formation de micelles qui peuvent co-charger les médicaments et l'ADN a des implications significatives dans la recherche anticancéreuse. En délivrant à la fois des médicaments anticancéreux et des gènes thérapeutiques simultanément, il peut potentiellement conduire à des stratégies de traitement du cancer plus efficaces .
Recherche biochimique
En recherche biochimique, ce composé sert de bloc de construction pour la synthèse de divers composés biochimiques. Il peut être utilisé pour modifier d'autres molécules, créant de nouveaux composés ayant une activité biologique potentielle ou pour être utilisés comme réactifs dans des dosages biochimiques .
Science des matériaux
This compound: peut être utilisé dans la science des matériaux pour modifier les propriétés de surface des matériaux. Par exemple, il peut être greffé sur des surfaces pour introduire des groupes fonctionnels qui peuvent interagir avec d'autres molécules, ce qui est utile pour créer des matériaux sensibles ou intelligents .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
2-[(dimethylamino)methyl]aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c1-11(2)7-8-5-3-4-6-9(8)10;;/h3-6H,7,10H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLFYYMQVBPGQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CC=C1N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678865 | |
| Record name | 2-[(Dimethylamino)methyl]aniline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858846-63-6 | |
| Record name | 2-[(Dimethylamino)methyl]aniline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(dimethylamino)methyl]aniline dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-Boc-4'-Methyl-[1,4']bipiperidinyl](/img/structure/B1522312.png)









